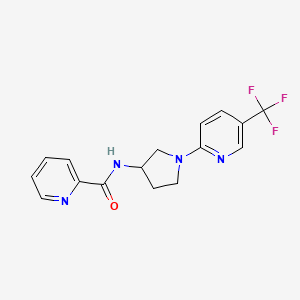![molecular formula C26H27N3O3S2 B2446254 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-4-tosylbutanamide CAS No. 941878-78-0](/img/structure/B2446254.png)
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-4-tosylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-4-tosylbutanamide, also known as DM-PIT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized in various ways and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking Studies
A study discusses the synthesis of 1,3,4-thiadiazole and 1,3-thiazole derivatives bearing a pyridine moiety. These compounds, including variants similar to N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-4-tosylbutanamide, show promising anticancer activity against colon and hepatocellular carcinoma cell lines. Molecular docking studies suggest binding with the epidermal growth factor receptor tyrosine kinase (EGFR TK), indicating potential in cancer treatment research (Abouzied et al., 2022).
Antimicrobial Evaluation of Pyridine Derivatives
Another study synthesized new pyridine derivatives, including structures similar to the subject compound. These compounds were evaluated for their antimicrobial and antifungal activities. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Othman, 2013).
Biological Evaluation of Thiazolidinone Derivatives
Research on thiazolidinone derivatives that incorporate pyridin-2-yl-piperazine, similar in structure to the compound , revealed significant antimicrobial activity against various bacteria and fungi. This emphasizes the compound's potential application in antimicrobial drug development (Patel, Kumari, & Patel, 2012).
Antimicrobial and Antitumor Activities of Thiazolidinones
A similar study on thiazolidinone derivatives with pyridin-2-yl-piperazine showed antimicrobial activity against eight bacteria and four fungi, suggesting a broad spectrum of potential antimicrobial applications (Patel, Patel, Kumari, & Patel, 2012).
Tautomerism and Divalent N(I) Character Study
A quantum chemical analysis of compounds including N-(Pyridin-2-yl)thiazol-2-amine, structurally related to the subject compound, revealed competitive isomeric structures and divalent N(I) character. This study provides insights into the electronic structure and tautomeric behavior, important for understanding the reactivity and potential applications in medicinal chemistry (Bhatia, Malkhede, & Bharatam, 2013).
Synthesis of Novel Thiazole Derivatives for Neurodegenerative Diseases
Research on N-(pyridin-3-ylmethyl)-2-aminothiazoline derivatives, structurally similar to the compound , investigated their potential as multifunctional agents for treating neurodegenerative diseases. This study explores the inhibitory activity against human enzymes and antioxidant properties, indicating potential therapeutic applications (Makhaeva et al., 2017).
Eigenschaften
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S2/c1-18-8-10-22(11-9-18)34(31,32)13-5-7-25(30)29(17-21-6-4-12-27-16-21)26-28-23-14-19(2)20(3)15-24(23)33-26/h4,6,8-12,14-16H,5,7,13,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVDBYAEIJDXMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-4-tosylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl (2-oxo-2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)ethyl)carbamate](/img/structure/B2446174.png)
![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2446175.png)


![2-Chloro-N-(pyridin-3-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2446180.png)

![6-Benzoyl-2-(1,2-dihydroacenaphthylen-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2446182.png)


![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2446186.png)

![Methyl 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)
![1-((3R,10S,13S,17S)-3-Hydroxy-3-(methoxymethyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)ethanone](/img/structure/B2446193.png)
![6-Methyl-3-[2-oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2446194.png)